An In-Depth Technical Guide to the Chemical Properties of 1-(1-Phenylcyclopentyl)piperidine (PCP)
An In-Depth Technical Guide to the Chemical Properties of 1-(1-Phenylcyclopentyl)piperidine (PCP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phencyclidine (PCP), chemically known as 1-(1-phenylcyclohexyl)piperidine, is a synthetic arylcyclohexylamine that was initially developed as a dissociative anesthetic.[1][2] First synthesized in the 1950s, it was marketed under the trade name Sernyl for its anesthetic properties that did not cause cardiorespiratory depression.[3] However, its clinical use in humans was discontinued in 1965 due to a high incidence of adverse postoperative effects, including psychosis, agitation, and dysphoria.[1][3] Subsequently, its veterinary use was also halted.[1] Today, PCP is a Schedule II controlled substance in the United States, recognized for its high potential for abuse and its significant mind-altering effects, which include hallucinations and distorted perceptions.[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, pharmacology, and analytical methodologies related to PCP.
Chemical Properties and Synthesis
PCP is a white crystalline powder in its pure form, with a slightly bitter taste.[4] It is both water- and lipid-soluble, a characteristic that facilitates its rapid distribution throughout the body.[1]
Physicochemical Data
A summary of the key physicochemical properties of 1-(1-Phenylcyclopentyl)piperidine is presented below.
| Property | Value | Reference |
| IUPAC Name | 1-(1-phenylcyclohexyl)piperidine | [1] |
| Other Names | Phencyclidine, Angel Dust, Sernyl | [1][5] |
| CAS Number | 77-10-1 | [1] |
| Molecular Formula | C17H25N | [1] |
| Molar Mass | 243.394 g·mol−1 | [1] |
| Melting Point | 46.5 °C (115.7 °F) | [1] |
| Boiling Point | 136 °C at 1.0 mm Hg | [4] |
| Water Solubility | Low | [1] |
| LogP | 4.69 | [4] |
| pKa | 8.6 - 9.4 |
Synthesis
The synthesis of PCP is a well-documented process in organic chemistry literature. A common method involves a Grignard reaction, which is outlined below. This process should only be carried out in a properly equipped laboratory by trained professionals due to the hazardous nature of the reagents and the final product.
Experimental Protocol: Synthesis of PCP via Grignard Reaction
This protocol is a generalized representation of a common synthesis route.
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone and piperidine in a suitable solvent such as benzene or toluene.[6]
-
Add a catalytic amount of an acid catalyst, like p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture.
-
Remove the solvent under reduced pressure to yield the crude 1-(1-cyclohexenyl)piperidine enamine.
Step 2: Grignard Reagent Preparation
-
In a separate, flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction should be initiated with gentle heating if necessary and then maintained at a gentle reflux.
-
Once all the bromobenzene has been added and the magnesium has reacted, the Grignard reagent, phenylmagnesium bromide, is formed.
Step 3: Reaction of the Enamine with the Grignard Reagent
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the enamine from Step 1, dissolved in anhydrous diethyl ether, to the cooled Grignard solution with stirring.[6]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
Step 4: Work-up and Isolation
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and filter.
-
Remove the solvent by rotary evaporation to yield the crude PCP free base.
-
The free base can be purified by distillation or crystallization. To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent. The precipitated PCP hydrochloride can then be collected by filtration and recrystallized.[5]
Analytical Characterization
The structural elucidation and confirmation of PCP are typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of the molecule by providing detailed information about the hydrogen and carbon framework.[7][8]
-
Mass Spectrometry (MS): GC-MS is a standard method for identifying PCP, providing a characteristic fragmentation pattern that serves as a molecular fingerprint.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the PCP molecule and is useful for confirming the overall structure.[9]
Pharmacology
Mechanism of Action
PCP's primary pharmacological effect is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor.[1][10] It binds to a specific site within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions and inhibiting glutamatergic neurotransmission.[1] This action is responsible for the anesthetic, analgesic, and dissociative effects of the drug.[10]
Beyond its primary action on NMDA receptors, PCP also affects other neurotransmitter systems:
-
Dopamine: PCP inhibits the reuptake of dopamine and acts as a potent partial agonist at D2High receptors, leading to increased dopaminergic activity.[1] This is thought to contribute to its euphoric and psychotic effects.
-
Norepinephrine and Serotonin: It also inhibits the reuptake of norepinephrine and serotonin.[10]
-
Other Receptors: PCP interacts with sigma opioid, nicotinic acetylcholine, and other receptors, which contributes to its complex pharmacological profile.[1]
Caption: Primary mechanism of action of PCP.
Pharmacokinetics
PCP is readily absorbed regardless of the route of administration, which includes inhalation, oral ingestion, insufflation, and injection.[1] Its high lipid solubility leads to a large volume of distribution (approximately 6.2 L/kg) and rapid distribution into fatty tissues and the brain.[10][11] The onset of effects varies from 2-5 minutes when smoked to 30-60 minutes when ingested orally.[1] The elimination half-life is variable, typically ranging from 7 to 46 hours.[1][12] Due to its lipophilic nature, it can be slowly released from adipose tissue, potentially leading to prolonged effects and a detection window of up to 8 days or longer in chronic users.[10][13]
Metabolism
PCP is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes through oxidative hydroxylation.[1] About 90% of the drug is metabolized during the first pass.[1][10] The metabolites are then conjugated with glucuronic acid and excreted in the urine.[1] A smaller portion (around 9-10%) of ingested PCP is excreted unchanged in the urine.[1][11]
The major metabolites of PCP include:
-
PCHP (4-phenyl-4-(1-piperidinyl)cyclohexanol)
-
PPC (1-(1-phenylcyclohexyl)-4-hydroxypiperidine)
-
PCAA (5-[N-(1'-phenylcyclohexyl)]-aminopentanoic acid)[1]
When smoked, some of the compound undergoes thermal degradation to 1-phenylcyclohexene (PC) and piperidine.[1]
Caption: Metabolic pathway of PCP.
Analytical Methods
The detection and quantification of PCP in biological matrices are crucial for clinical and forensic toxicology.
Immunoassays
Immunoassays are commonly used as an initial screening method for PCP in urine due to their speed and cost-effectiveness.[14] However, these tests are prone to false-positive results due to cross-reactivity with other compounds.[14][15]
Substances known to cause false positives for PCP in immunoassays include:
Due to the potential for false positives, all positive immunoassay results should be confirmed by a more specific and sensitive method.[14]
Confirmatory Methods
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the confirmation and quantification of PCP.[19][20] These methods offer high specificity and sensitivity, allowing for the unambiguous identification and accurate measurement of PCP in various biological samples, including blood, urine, and hair.[2][3] The Substance Abuse and Mental Health Services Administration (SAMHSA) has set a confirmation cutoff concentration for PCP in urine at 25 ng/mL.[21] Modern LC-MS/MS methods can achieve lower limits of detection (LOD) and quantification (LLOQ) down to 1 ng/mL or even lower.[20]
General Protocol for GC-MS/LC-MS/MS Analysis
-
Sample Preparation: A deuterated internal standard (e.g., PCP-d5) is added to the biological sample (urine or blood).[2][21]
-
Extraction: The drug is extracted from the matrix, often using solid-phase extraction (SPE) or liquid-liquid extraction under alkaline conditions.[2][21]
-
Chromatographic Separation: The extracted sample is injected into a gas or liquid chromatograph, which separates PCP from other components in the sample.
-
Mass Spectrometric Detection: The separated compound is then introduced into a mass spectrometer, which ionizes and fragments the molecule. The resulting mass spectrum provides a unique pattern that confirms the identity of PCP. Quantification is achieved by comparing the signal of the analyte to that of the internal standard.[2]
Toxicology and Health Effects
The effects of PCP are highly dose-dependent and can vary significantly between individuals.[10] It is known for producing a dissociative state, where users feel detached from their bodies and surroundings.[1]
| Dosage | Common Effects |
| Low (1-5 mg) | Feelings of euphoria, calmness, numbness, slurred speech, loss of coordination.[10] |
| Moderate (5-10 mg) | Analgesia, anesthesia, disorganized thoughts, amnesia, bizarre and potentially violent behavior, hallucinations.[10] |
| High (>10 mg) | Severe psychosis resembling schizophrenia, seizures, coma, respiratory depression, hyperthermia, and potentially death.[10] |
Long-term use of PCP is associated with addiction, memory loss, difficulties with speech and thinking, depression, and weight loss.[1] Chronic users may experience persistent psychotic symptoms that can last for months or even years after cessation of use.
History and Legal Status
-
1950s: PCP was first synthesized and subsequently marketed by Parke, Davis, and Company as an anesthetic under the name Sernyl.[3]
-
1965: Due to adverse side effects, its use in humans was discontinued.[1][3]
-
1960s-1970s: PCP emerged as a recreational drug, with its use peaking in the United States in the 1970s.[1][3]
-
1978: The sale of PCP became illegal in the United States.[3]
PCP is currently classified as a Schedule II substance in the United States under the Controlled Substances Act.[1] Internationally, it is listed under Schedule II of the United Nations Convention on Psychotropic Substances.[1]
Conclusion
1-(1-Phenylcyclopentyl)piperidine is a compound with a significant and complex profile. Its unique mechanism of action as a non-competitive NMDA receptor antagonist provides a powerful anesthetic and analgesic effect, but also leads to profound and often dangerous psychological and physiological consequences. A thorough understanding of its chemical properties, synthesis, metabolism, and analytical detection is essential for researchers in pharmacology, toxicology, and forensic science. The development of highly sensitive and specific analytical methods is critical for both clinical management of intoxication and for law enforcement purposes.
References
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